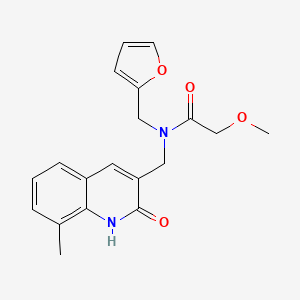
5-(4-ethoxyphenyl)-3-(2-methoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-ethoxyphenyl)-3-(2-methoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is also known as EPO, and it belongs to the family of oxadiazole derivatives. EPO exhibits a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects.
Wirkmechanismus
The exact mechanism of action of EPO is still not fully understood. However, it is believed that EPO exerts its biological effects by inhibiting the production of inflammatory cytokines, such as TNF-α and IL-6. EPO also inhibits the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammatory responses. Moreover, EPO has been shown to activate the adenosine A2A receptor, which is involved in the regulation of immune responses.
Biochemical and Physiological Effects:
EPO exhibits a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. EPO also exhibits significant analgesic effects in animal models of pain. Moreover, EPO has been shown to reduce fever and inflammation in animal models of acute inflammation. EPO also exhibits antioxidant activity and has been shown to protect against oxidative stress-induced cell damage.
Vorteile Und Einschränkungen Für Laborexperimente
EPO has several advantages for lab experiments. It exhibits a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. Moreover, EPO is relatively easy to synthesize and purify, making it an attractive compound for medicinal chemistry research. However, there are also some limitations to using EPO in lab experiments. For example, EPO has poor solubility in water, which can make it difficult to administer in animal experiments. Moreover, the exact mechanism of action of EPO is still not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on EPO. First, further studies are needed to elucidate the exact mechanism of action of EPO. Second, more research is needed to explore the potential therapeutic applications of EPO in various disease models, such as inflammatory diseases, pain, and fever. Third, it would be interesting to investigate the potential synergistic effects of EPO with other anti-inflammatory or analgesic compounds. Finally, more research is needed to optimize the synthesis and purification methods of EPO to improve its solubility and bioavailability.
Synthesemethoden
The synthesis of EPO involves the condensation reaction of 4-ethoxybenzohydrazide and 2-methoxy-6-phenylpyridine-3-carboxylic acid hydrazide in the presence of phosphorus oxychloride. The reaction proceeds under reflux conditions for several hours, and the resulting product is purified by recrystallization using ethanol. The chemical structure of EPO is confirmed by various spectroscopic techniques, including NMR and IR.
Wissenschaftliche Forschungsanwendungen
EPO has been extensively studied for its potential applications in medicinal chemistry. It exhibits a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. EPO has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. It also exhibits significant analgesic effects in animal models of pain. Moreover, EPO has been shown to reduce fever and inflammation in animal models of acute inflammation.
Eigenschaften
IUPAC Name |
5-(4-ethoxyphenyl)-3-(2-methoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c1-3-27-17-11-9-16(10-12-17)21-24-20(25-28-21)18-13-14-19(23-22(18)26-2)15-7-5-4-6-8-15/h4-14H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFKFYYRINGANE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=NO2)C3=C(N=C(C=C3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

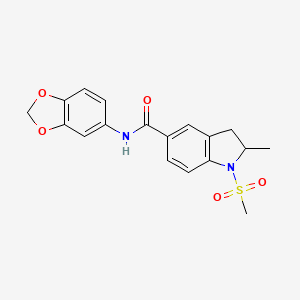
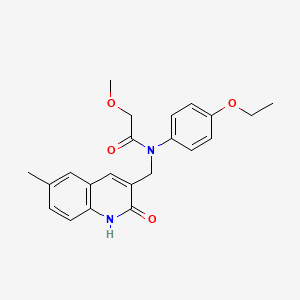
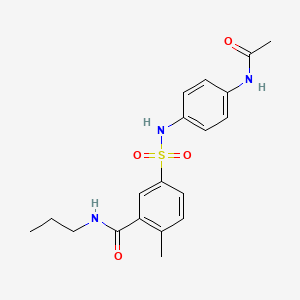
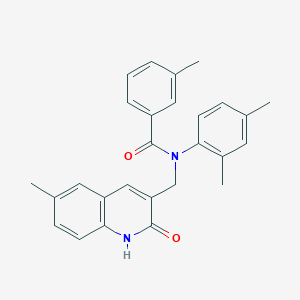
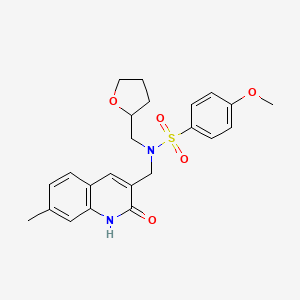



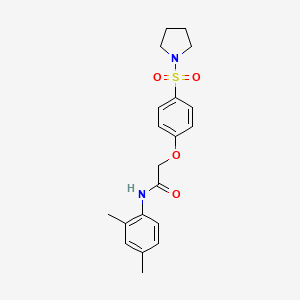
![N-[(4-methylphenyl)methyl]-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7704936.png)
![3-(2,5-dimethoxyphenyl)-N-(3-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7704942.png)

![4-fluoro-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7704963.png)
